molecular formula C18H20N4O5S B2528013 3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime CAS No. 383147-33-9

3-nitro-4-[4-(phenylsulfonyl)piperazino]benzenecarbaldehyde O-methyloxime

Cat. No. B2528013
CAS RN: 383147-33-9
M. Wt: 404.44
InChI Key: FGJGZBOMUVWGND-XMHGGMMESA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound’s structure, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, a phenylsulfonyl group, a nitro group, and a benzenecarbaldehyde O-methyloxime group . The exact structure can be determined using various spectroscopic techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44 .

Scientific Research Applications

1. Synthesis and Characterization of Heterocyclic Compounds

Heterocyclic compounds, including oxazines and benzoxazines, are synthesized through various methods, including dehydration and cyclization reactions. These compounds serve as critical intermediates in the development of pharmaceuticals and agrochemicals. The synthesis techniques highlight the importance of such compounds in medicinal chemistry and materials science (Sainsbury, 1991).

2. Nucleophilic Aromatic Substitution Reactions

Research into the mechanisms of nucleophilic aromatic substitution reactions, particularly involving nitro groups, provides insights into how such reactions can be exploited for the synthesis of complex organic molecules. These findings have implications for designing novel compounds with potential applications in drug development and organic synthesis (Pietra & Vitali, 1972).

3. Antibody-Based Detection Methods

The development and application of antibodies for the detection of various compounds, including environmental pollutants and drug residues, is a significant area of research. This includes the use of ELISA and immunosensors, demonstrating the potential for compounds with unique structural features to be targeted by specific antibodies for detection and quantification purposes (Fránek & Hruška, 2018).

4. Advanced Oxidation Processes for Degradation

The degradation of organic compounds, including pharmaceuticals and pollutants, through advanced oxidation processes (AOPs) is crucial for environmental remediation. Research in this area focuses on the pathways, by-products, and toxicity of degradation processes, informing the development of more effective and safer methods for treating contaminated water and soil (Qutob et al., 2022).

5. Analytical Methods for Antioxidant Activity

The determination of antioxidant activity is essential for evaluating the therapeutic potential of compounds. Various analytical methods, including spectrophotometry and electrochemical assays, are used to assess the antioxidant capacity of compounds, which is relevant for drug development and nutritional research (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet for this compound provides important information about its potential hazards . It is crucial to handle it with appropriate safety measures.

properties

IUPAC Name

(E)-1-[4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-27-19-14-15-7-8-17(18(13-15)22(23)24)20-9-11-21(12-10-20)28(25,26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJGZBOMUVWGND-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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